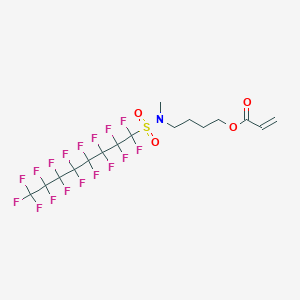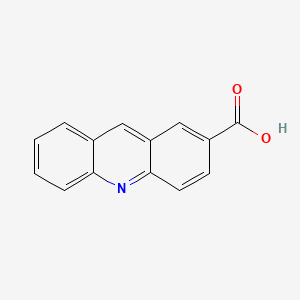
2-Acridinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acridinecarboxylic acid is an organic compound with the molecular formula C14H9NO2. It is a derivative of acridine, a heterocyclic aromatic organic compound. Acridine and its derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its potential use in scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 2-acridinecarboxylic acid can be achieved through several methods. One common synthetic route involves the Pfitzinger reaction, which is a condensation reaction between an aromatic aldehyde and an amide in the presence of a base. For example, the reaction between 2-aminobenzoic acid and formaldehyde can yield this compound .
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar condensation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
2-Acridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridine-2-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The carboxyl group in this compound can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives. Reagents such as thionyl chloride (SOCl2) and acyl chlorides are often employed in these reactions.
The major products formed from these reactions include various acridine derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
2-Acridinecarboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-acridinecarboxylic acid primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of the DNA double helix, inhibiting the replication and transcription processes. The compound can also interact with various enzymes and proteins involved in DNA synthesis and repair, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
2-Acridinecarboxylic acid can be compared with other similar compounds, such as:
Acridine-9-carboxylic acid: This compound is another derivative of acridine with similar DNA intercalating properties.
Aziridine-2-carboxylic acid: Although structurally different, this compound also exhibits significant biological activity and is used in medicinal chemistry research.
The uniqueness of this compound lies in its specific chemical structure, which allows for versatile applications in various fields of research and industry.
Propriétés
Numéro CAS |
54328-73-3 |
|---|---|
Formule moléculaire |
C14H9NO2 |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
acridine-2-carboxylic acid |
InChI |
InChI=1S/C14H9NO2/c16-14(17)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)15-13/h1-8H,(H,16,17) |
Clé InChI |
ZCIXDWOBWIAUNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


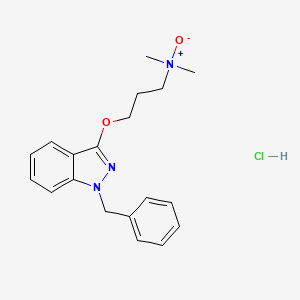
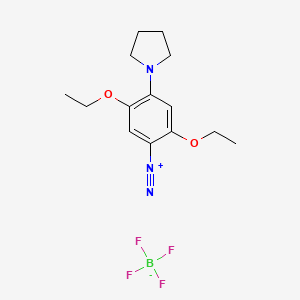
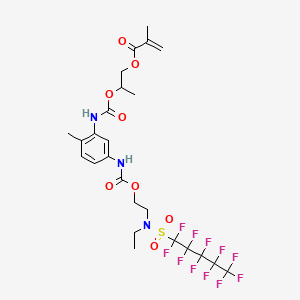
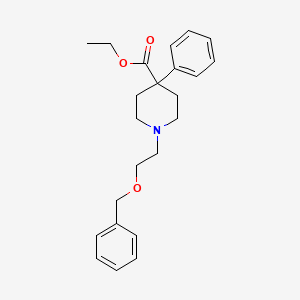
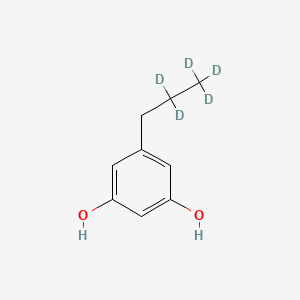
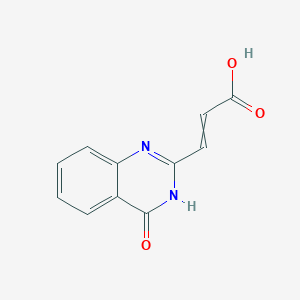

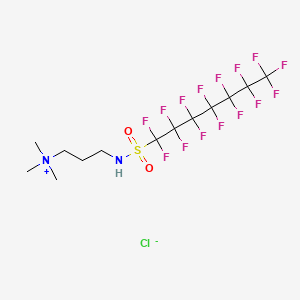
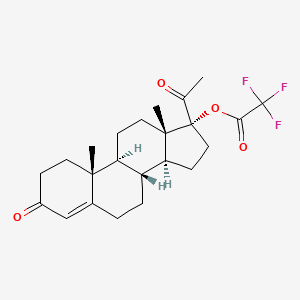
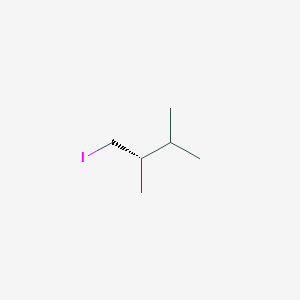
![trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate](/img/structure/B15289414.png)
![1-[(E)-but-1-enyl]-3-fluorobenzene](/img/structure/B15289417.png)
![[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate](/img/structure/B15289421.png)
